molecular formula C24H15ClN2O2 B4972560 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide

Cat. No. B4972560
M. Wt: 398.8 g/mol
InChI Key: WCHMASDKDTYUII-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide, also known as BCI-121, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and highly conserved protein kinase that plays a critical role in many cellular processes, including cell growth, proliferation, and survival. BCI-121 has been shown to have potential therapeutic applications in cancer and other diseases where CK2 is dysregulated.

Mechanism of Action

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of CK2, leading to the inhibition of cell growth, proliferation, and survival. This compound has been shown to be a highly selective inhibitor of CK2, with minimal off-target effects.
Biochemical and Physiological Effects
This compound has been shown to have multiple biochemical and physiological effects in cancer cells and other cell types. In cancer cells, this compound induces apoptosis, inhibits cell migration and invasion, and reduces the expression of genes involved in cell cycle progression and survival. This compound has also been shown to inhibit the replication of viral pathogens, including HIV, HCV, and HSV-1. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammation and to protect against neuronal cell death in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide in lab experiments is its high selectivity for CK2, which reduces the likelihood of off-target effects. This compound is also relatively stable and can be used in a variety of cell-based and animal models. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide. One area of interest is the development of more potent and selective inhibitors of CK2, which could have even greater therapeutic potential. Another area of interest is the identification of biomarkers that could be used to predict response to this compound in cancer patients. Additionally, there is interest in exploring the potential of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, there is interest in exploring the potential of this compound in other diseases beyond cancer, such as inflammation and neurodegenerative disorders.

Synthesis Methods

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-aminobenzoxazole with 3-bromoaniline followed by coupling with 1-naphthoyl chloride. Other methods involve the use of different starting materials and coupling reagents. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that this compound inhibits the activity of CK2 and induces apoptosis in cancer cells. In vivo studies have demonstrated that this compound reduces tumor growth and metastasis in mouse models of breast, lung, and prostate cancer. This compound has also been shown to have potential therapeutic applications in other diseases, including inflammation, viral infections, and neurodegenerative disorders.

properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O2/c25-17-11-12-22-21(14-17)27-24(29-22)16-7-3-8-18(13-16)26-23(28)20-10-4-6-15-5-1-2-9-19(15)20/h1-14H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHMASDKDTYUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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